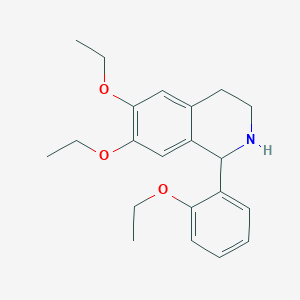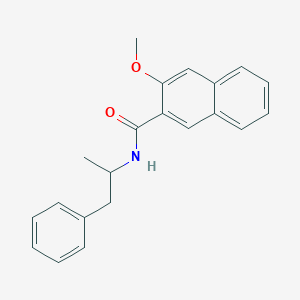
6,7-Diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of ethoxy groups at the 6 and 7 positions of the isoquinoline ring and an ethoxyphenyl group at the 1 position. Tetrahydroisoquinolines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-diethoxyisoquinoline and 2-ethoxybenzaldehyde.
Condensation Reaction: The 6,7-diethoxyisoquinoline is subjected to a condensation reaction with 2-ethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Further reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Compounds with substituted functional groups at the ethoxy positions.
Scientific Research Applications
6,7-Diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and other diseases.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups instead of ethoxy groups.
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group on the phenyl ring.
6,7-Diethoxy-1-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Contains a hydroxy group instead of an ethoxy group on the phenyl ring.
Uniqueness
6,7-Diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of ethoxy groups at both the isoquinoline and phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C21H27NO3/c1-4-23-18-10-8-7-9-16(18)21-17-14-20(25-6-3)19(24-5-2)13-15(17)11-12-22-21/h7-10,13-14,21-22H,4-6,11-12H2,1-3H3 |
InChI Key |
JOQOXKMMBWYZFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=CC(=C(C=C3CCN2)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11508861.png)
![5-[(4-methylphenyl)amino]-3-phenyl-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11508865.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxy-6-nitrophenol](/img/structure/B11508884.png)
![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11508892.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11508905.png)
![12-(2,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11508909.png)
![12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508914.png)

![ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11508929.png)
![(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B11508936.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11508941.png)
![1-(piperidin-1-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B11508952.png)
![Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B11508960.png)
![1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11508967.png)
